molecular formula C11H10ClN3O B13162467 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one CAS No. 1375474-05-7

3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B13162467
CAS No.: 1375474-05-7
M. Wt: 235.67 g/mol
InChI Key: GJNCQAXGWSHLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with chloroacetyl chloride followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield various amine derivatives .

Scientific Research Applications

3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    3-amino-6-chloro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a pyridine ring instead of a quinazoline ring.

    6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Lacks the amino group at the 3-position.

    3-amino-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Lacks the chlorine atom at the 6-position.

Uniqueness

The unique combination of amino and chloro substituents in 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1375474-05-7

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

3-amino-6-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C11H10ClN3O/c12-6-1-2-7-9(5-6)14-10-8(13)3-4-15(10)11(7)16/h1-2,5,8H,3-4,13H2

InChI Key

GJNCQAXGWSHLQK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=CC(=C3)Cl)C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.